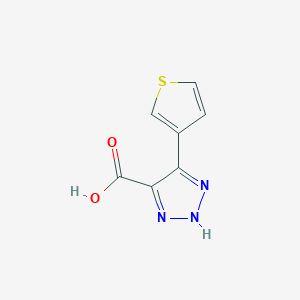

4-(thiophen-3-yl)-1H-1,2,3-triazole-5-carboxylic acid

Descripción general

Descripción

4-(thiophen-3-yl)-1H-1,2,3-triazole-5-carboxylic acid is a heterocyclic compound that combines a thiophene ring with a triazole ring and a carboxylic acid group. This compound is of significant interest due to its potential applications in medicinal chemistry, material science, and organic synthesis. The presence of both thiophene and triazole moieties in its structure imparts unique chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(thiophen-3-yl)-1H-1,2,3-triazole-5-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The general synthetic route can be outlined as follows:

Preparation of Thiophene Derivative: The thiophene ring is functionalized with an alkyne group. This can be achieved through various methods, such as Sonogashira coupling, where a thiophene halide reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

Cycloaddition Reaction: The alkyne-functionalized thiophene is then reacted with an azide to form the triazole ring. This reaction is typically carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, under mild conditions.

Carboxylation: The resulting triazole-thiophene intermediate is then carboxylated to introduce the carboxylic acid group. This can be achieved through various methods, such as the use of carbon dioxide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the cycloaddition step and advanced purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

4-(thiophen-3-yl)-1H-1,2,3-triazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Substitution: Reagents such as alcohols, amines, or thionyl chloride can be used for substitution reactions.

Major Products Formed

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Dihydrotriazoles.

Substitution: Esters, amides, or other carboxylic acid derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 4-(thiophen-3-yl)-1H-1,2,3-triazole-5-carboxylic acid derivatives. For instance, compounds derived from this structure have been evaluated for their efficacy against Gram-positive and Gram-negative bacteria. The results indicate significant antibacterial activity, particularly against Escherichia coli and other pathogenic strains .

Table 1: Antimicrobial Activity of Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5a | E. coli | 50 µg/mL |

| 5b | Staphylococcus aureus | 25 µg/mL |

| 5c | Pseudomonas aeruginosa | 100 µg/mL |

Anticancer Activity

The potential anticancer properties of this compound have also been explored. Research indicates that derivatives exhibit cytotoxic effects against various cancer cell lines. Mechanisms of action include inhibition of DNA synthesis and targeting specific kinases involved in tumorigenesis .

Table 2: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5d | Hepatocellular carcinoma | 30 |

| 5e | Lung cancer | 25 |

| 5f | Breast cancer | 15 |

Case Study 1: Antibacterial Evaluation

A study conducted by El-Ashmawy et al. demonstrated the antibacterial activity of several derivatives of this compound. The compounds were tested against standard pathogenic bacterial strains, revealing that modifications at the thiophene ring significantly influenced their activity. Notably, compounds with halogen substitutions showed enhanced potency against E. coli .

Case Study 2: Anticancer Mechanisms

In another investigation focusing on anticancer mechanisms, researchers synthesized a series of derivatives and assessed their effects on human lung and liver cancer cell lines. The study found that certain derivatives not only inhibited cell proliferation but also induced apoptosis through the activation of caspase pathways .

Mecanismo De Acción

The mechanism of action of 4-(thiophen-3-yl)-1H-1,2,3-triazole-5-carboxylic acid depends on its specific application:

Biological Activity: In medicinal chemistry, the compound may interact with various biological targets, such as enzymes or receptors, to exert its therapeutic effects. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, while the thiophene ring can enhance lipophilicity and membrane permeability.

Electronic Properties: In material science, the compound’s electronic properties are influenced by the conjugation between the thiophene and triazole rings, which can facilitate charge transport and improve the performance of electronic devices.

Comparación Con Compuestos Similares

4-(thiophen-3-yl)-1H-1,2,3-triazole-5-carboxylic acid can be compared with other similar compounds, such as:

Thiophene Derivatives: Compounds like 2-thiophenecarboxylic acid and 3-thiophenecarboxylic acid, which lack the triazole ring, may have different electronic and biological properties.

Triazole Derivatives: Compounds like 1H-1,2,3-triazole-4-carboxylic acid, which lack the thiophene ring, may have different reactivity and applications.

Hybrid Compounds: Other hybrid compounds that combine thiophene and triazole rings, such as 4-(thiophen-2-yl)-1H-1,2,3-triazole, can be compared to highlight the influence of the position of the thiophene ring on the overall properties.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique combination of thiophene and triazole rings, along with the carboxylic acid group, imparts distinctive chemical and biological properties that make it a valuable target for further study and application.

Actividad Biológica

4-(Thiophen-3-yl)-1H-1,2,3-triazole-5-carboxylic acid is a heterocyclic compound that incorporates a thiophene ring and a triazole moiety, along with a carboxylic acid functional group. This unique structural arrangement contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the thiophene and triazole rings enhances its lipophilicity and potential for interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing triazole and thiophene rings demonstrate significant antimicrobial properties. For instance, studies have shown that derivatives of this compound exhibit activity against various bacterial strains. The mechanism is believed to involve disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The compound has also shown promise in anticancer applications. In vitro studies indicate that it can inhibit the growth of cancer cell lines such as HeLa and MCF-7. The proposed mechanism involves apoptosis induction through the activation of caspases and modulation of cell cycle progression.

The biological activity of this compound can be attributed to its ability to form hydrogen bonds and π-π interactions with biological macromolecules. The triazole ring can interact with enzymes or receptors, while the thiophene ring enhances membrane permeability.

Case Studies

- Antimicrobial Study : A study conducted on various derivatives of triazole compounds demonstrated that modifications to the thiophene substituent significantly impacted antimicrobial efficacy against Staphylococcus aureus. The study concluded that specific substitutions could enhance activity by improving solubility and bioavailability.

- Cancer Research : A recent investigation into the anticancer properties of this compound revealed that it effectively inhibited proliferation in breast cancer cells through a mechanism involving mitochondrial dysfunction and reactive oxygen species generation .

Comparative Analysis

When compared to other similar compounds such as 1H-triazole derivatives without thiophene groups, this compound exhibits enhanced biological activity due to synergistic effects from both structural components.

| Compound | Activity Profile |

|---|---|

| 4-(Thiophen-3-yl)-1H-triazole | Broad-spectrum antimicrobial & anticancer |

| 1H-Triazole | Limited antimicrobial activity |

| Thiophene Derivatives | Moderate anticancer activity |

Propiedades

IUPAC Name |

5-thiophen-3-yl-2H-triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2S/c11-7(12)6-5(8-10-9-6)4-1-2-13-3-4/h1-3H,(H,11,12)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXMDCKCWFGJYCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=NNN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.